molecular formula C14H12O3S B1293529 2-(Phenylsulfonyl)acetophenone CAS No. 3406-03-9

2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529
CAS No.: 3406-03-9
M. Wt: 260.31 g/mol
InChI Key: DREVPGKOIZVPQV-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)acetophenone is an organic compound with the molecular formula C14H12O3S. It is a β-ketosulfone, which is a class of compounds known for their reactivity and versatility in organic synthesis. This compound is widely used as a building block in the synthesis of various heterocyclic compounds and other complex molecules .

Biochemical Analysis

Biochemical Properties

2-(Phenylsulfonyl)acetophenone plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, acting as a nucleophile in many organic transformations. The compound is known to participate in electrophilic reactions such as halogenation, alkylation, arylation, and heteroarylation . These interactions are crucial for the synthesis of five- and six-membered ring systems containing one or two heteroatoms.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the benzylic position in aromatic compounds, leading to free radical bromination, nucleophilic substitution, and oxidation reactions . These effects can alter cell function and impact cellular signaling pathways, potentially leading to changes in gene expression and metabolic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfone group is highly reactive, allowing it to participate in various chemical reactions. For example, it can undergo Michael addition reactions, leading to the formation of cyclized products . These interactions at the molecular level are essential for understanding the compound’s biochemical properties and effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under standard laboratory conditions, but its reactivity can lead to degradation over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as acting as a nucleophile in organic transformations. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical and pharmacological studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s sulfone group makes it a reactive intermediate in many synthetic pathways, including Michael and Knoevenagel reactions

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with specific transporters can influence its localization and accumulation . Understanding the transport and distribution mechanisms is important for determining the compound’s bioavailability and potential effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various cellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus

Preparation Methods

2-(Phenylsulfonyl)acetophenone can be synthesized through several methods. One common synthetic route involves the reaction of acetophenone with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Phenylsulfonyl)acetophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfone, sulfide, and substituted acetophenone derivatives .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonyl)acetophenone involves its reactivity as a β-ketosulfone. The compound can act as a nucleophile in various organic reactions, forming stable intermediates that can undergo further transformations. Its molecular targets and pathways depend on the specific reactions it participates in, such as forming carbon-carbon bonds in coupling reactions or undergoing nucleophilic substitution .

Comparison with Similar Compounds

2-(Phenylsulfonyl)acetophenone can be compared with other β-ketosulfones and related compounds:

    2-(Phenylsulfonyl)acetone: Similar in structure but with a different carbonyl group, leading to different reactivity and applications.

    2-(Phenylsulfonyl)benzaldehyde: Contains an aldehyde group instead of a ketone, affecting its chemical behavior.

    2-(Phenylsulfonyl)ethyl acetate: An ester derivative with distinct properties and uses.

These compounds share some reactivity patterns but differ in their specific applications and the types of reactions they undergo, highlighting the unique properties of this compound .

Properties

IUPAC Name

2-(benzenesulfonyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVPGKOIZVPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187660
Record name 1-Phenyl-2-(phenylsulphonyl)ethan-1-one
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Molecular Weight

260.31 g/mol
Source PubChem
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CAS No.

3406-03-9
Record name 1-Phenyl-2-(phenylsulfonyl)ethanone
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Record name 1-Phenyl-2-(phenylsulphonyl)ethan-1-one
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Record name 2-(Phenylsulfonyl)acetophenone
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Record name 2-(Phenylsulfonyl)acetophenone
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Record name 1-phenyl-2-(phenylsulphonyl)ethan-1-one
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Synthesis routes and methods

Procedure details

When the acid chloride of 4-chlorobenzoic acid, 3-methoxybenzoic acid, 3,4-methylenedioxybenzoic acid, 3,4,5-trimethoxybenzoic acid, 3-trifluoromethylbenzoic acid, 3-dimethylaminobenzoic acid, 4-methylthiobenzoic, 4-methylsulfinylbenzoic acid, 4methylsulfonylbenzoic acid, 3,5-difluorobenzoic acid, 2-naphthoic acid, 4-dimethylamino-2-naphthoic acid, 6-methoxy-2-naphthoic acid, 2-phenylpropionic acid and 2-(3,4-methylenedioxyphenyl) propionic acid are used in place of benzoyl chloride above, the corresponding substituted ketosulfones are prepared.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(phenylsulfonyl)acetophenone in nucleophilic fluoroalkylation reactions?

A1: this compound acts as a precursor to a fluorine-bearing carbanion, a key reactive intermediate in nucleophilic fluoroalkylation reactions. [] This carbanion, generated in situ, can react with various electrophiles, such as arynes and activated alkynes like α,β-acetylenic ketones. [] Notably, the success of these reactions is significantly influenced by the softness of the fluorine-bearing carbanion derived from this compound. []

Q2: How does the softness of the carbanion derived from this compound impact the outcome of the fluoroalkylation reactions?

A2: The research suggests that softer carbanions, including the one derived from this compound, exhibit a higher propensity to react with arynes and activated alkynes. [] In contrast, harder carbanions show limited reactivity towards these substrates. [] This observation underscores the crucial role of carbanion softness in achieving successful nucleophilic fluoroalkylation of specific substrates.

Q3: Can you provide an example of a reaction where this compound is utilized for fluoroalkylation?

A3: Certainly. When this compound reacts with arynes, it undergoes an intramolecular tandem reaction. [] This process results in the formation of acyl-fluoroalkylated arenes as the final product. [] This example highlights the utility of this compound in synthesizing complex fluorinated compounds.

Q4: What are the potential advantages of using this compound as a fluoroalkylation reagent?

A4: While the provided research primarily focuses on understanding the reactivity and influencing factors, some potential advantages can be inferred. This compound enables the incorporation of a fluorinated moiety alongside an acyl group, increasing molecular complexity in a single step. [] Additionally, the reactions proceed through a well-defined intramolecular mechanism, potentially offering higher selectivity compared to alternative fluoroalkylation strategies. []

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